molecular formula C8H2Br2Cl2N2 B6161893 6,7-dibromo-2,3-dichloroquinoxaline CAS No. 76254-47-2

6,7-dibromo-2,3-dichloroquinoxaline

Cat. No.: B6161893
CAS No.: 76254-47-2
M. Wt: 356.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromo-2,3-dichloroquinoxaline (CAS: 108229-82-9) is a halogenated quinoxaline derivative characterized by bromine atoms at positions 6 and 7 and chlorine atoms at positions 2 and 2. This compound serves as a versatile precursor in organic synthesis, particularly for constructing macrocycles and heterocyclic derivatives. Its synthesis typically involves sequential halogenation steps, starting from diaminobenzene derivatives and proceeding through chlorination and bromination reactions . The electron-withdrawing effects of the halogens influence its reactivity, making it a valuable substrate for nucleophilic substitutions and cross-coupling reactions .

Properties

CAS No.

76254-47-2

Molecular Formula

C8H2Br2Cl2N2

Molecular Weight

356.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dichloroquinoxaline Intermediate

The foundational step in this route involves the preparation of a 2,3-dichloroquinoxaline core, as demonstrated in the one-pot method detailed in CN108191778B. Here, substituted o-phenylenediamine derivatives react with oxalic acid in aromatic solvents (e.g., toluene) under silica gel or methanesulfonic acid catalysis. For 6,7-dibromo substitution, 4,5-dibromo-o-phenylenediamine serves as the starting material. Cyclization at 110°C for 5 hours generates 6,7-dibromoquinoxaline-2,3-diol, which undergoes chlorination without intermediate purification using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst.

Key Reaction Conditions:

  • Catalyst: 200–300 mesh silica gel (optimal for >90% yield).

  • Solvent: Toluene (boiling point aligns with reaction temperature).

  • Chlorination: POCl₃:substrate molar ratio of 10:1, 110°C for 1 hour.

This method achieves yields exceeding 85% for analogous dichloroquinoxalines, suggesting comparable efficiency for the dibromo variant when using halogenated diamines.

Regioselective Bromination of 2,3-Dichloroquinoxaline

Subsequent bromination introduces bromine atoms at the 6 and 7 positions. The triflic acid-assisted method described in ChemSusChem enables regioselective bromination under mild conditions. Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of triflic acid (CF₃SO₃H) directs substitution to the electron-deficient positions ortho to the chlorine atoms.

Optimized Parameters:

  • Catalyst: Triflic acid (10 mol%).

  • Solvent: Dichloromethane (DCM) at 0–25°C.

  • Yield: ~75–80% (extrapolated from similar substrates).

This step’s regioselectivity arises from triflic acid’s ability to polarize the quinoxaline ring, enhancing electrophilic attack at the 6 and 7 positions.

Direct Synthesis from 4,5-Dibromo-o-phenylenediamine

One-Pot Cyclization and Chlorination

This route bypasses post-synthetic bromination by starting with 4,5-dibromo-o-phenylenediamine . Cyclization with oxalic acid and silica gel in toluene produces 6,7-dibromoquinoxaline-2,3-diol, which is immediately treated with POCl₃ and DMF to replace hydroxyl groups with chlorine.

Advantages:

  • Eliminates the need for separate bromination steps.

  • High purity (>90%) due to silica gel’s dual role as catalyst and desiccant.

Challenges:

  • Limited commercial availability of 4,5-dibromo-o-phenylenediamine.

  • Requires stringent control of stoichiometry to prevent over-chlorination.

Comparative Analysis of Methods

Parameter Sequential Halogenation Direct Synthesis
Starting Material o-Phenylenediamine4,5-Dibromo-o-phenylenediamine
Reaction Steps 2 (cyclization + bromination)1 (one-pot cyclization)
Catalyst Silica gel/Triflic acidSilica gel
Yield (Overall) ~70%~85–90%
Regioselectivity Control ModerateHigh

Mechanistic Insights and Optimization

Role of Silica Gel in Cyclization

Silica gel’s mesoporous structure facilitates acid-catalyzed cyclization by adsorbing water, shifting equilibrium toward dihydroxyquinoxaline formation. Particle size (200–300 mesh) optimizes surface area for efficient catalysis.

Triflic Acid in Bromination

Triflic acid protonates the quinoxaline ring, increasing electrophilicity at the 6 and 7 positions. This directs bromine addition ortho to chlorine substituents, minimizing side products.

Scalability and Industrial Considerations

The one-pot method is industrially favorable due to:

  • Solvent Reusability: Toluene can be distilled and recycled.

  • Catalyst Recovery: Silica gel is filtration-compatible and reusable.

  • Yield Consistency: Reproducible at multi-kilogram scales .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2,3-dichloroquinoxaline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxaline derivatives, while oxidation reactions can produce quinoxaline diones.

Scientific Research Applications

6,7-Dibromo-2,3-dichloroquinoxaline has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Quinoxaline derivatives have shown promise in inhibiting various biological targets, making them valuable in drug discovery.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a tool compound to study the function of specific enzymes and receptors in biological systems.

Mechanism of Action

The mechanism of action of 6,7-dibromo-2,3-dichloroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, quinoxaline derivatives are known to inhibit certain kinases and proteases, which play crucial roles in cell signaling and disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Halogen Positioning

  • 2,3-Dibromo-6,7-dichloroquinoxaline (CAS: 239095-84-2): A structural isomer with swapped halogen positions (Br at 2,3 and Cl at 6,7). This isomer exhibits distinct reactivity due to the differing electronegativities and steric effects of Br vs. Cl. For instance, bromine’s lower electronegativity (compared to chlorine) may reduce electron withdrawal at positions 2 and 3, altering substitution patterns .
  • 6-Bromo-2,3-dichloroquinoxaline (CAS: 55687-02-0): Lacks a second bromine at position 5. The single bromine atom at position 6 increases the reactivity of the adjacent 7-position, making it more susceptible to further functionalization .

Substituent Effects on Reactivity

  • 6,7-Dibromo-2,3-diphenylquinoxaline: Replacing chlorine with phenyl groups enhances steric bulk and reduces electrophilicity. This compound is primarily used in Pd-catalyzed diamination reactions to form macrocycles, a pathway less feasible in the dichloro analog due to reduced electron deficiency .
  • 2,3-Dichloro-6-methoxyquinoxaline: The methoxy group at position 6 introduces electron-donating effects, decreasing reactivity toward nucleophilic attack compared to the brominated analog. This compound’s crystal structure analysis reveals planar geometry, which may differ from the brominated derivative due to halogen size and intermolecular interactions .
  • 2,3-Dichloroquinoxaline-6,7-dicarbonitrile (CAS: 957656-57-4): Cyano groups at positions 6 and 7 create strong electron-withdrawing effects, significantly enhancing electrophilicity. This compound is more reactive toward nucleophiles than 6,7-dibromo-2,3-dichloroquinoxaline, enabling rapid synthesis of fused heterocycles .

Physicochemical Properties

Compound Molecular Weight Halogen Substituents Key Reactivity Features Applications
This compound 356.83 g/mol Br (6,7); Cl (2,3) High electrophilicity; selective Cl substitution at 3-position Macrocycle synthesis , pharmaceuticals
2,3-Dibromo-6,7-dichloroquinoxaline 356.83 g/mol Br (2,3); Cl (6,7) Lower Cl reactivity due to Br’s steric effects Limited literature; niche cross-coupling
6-Bromo-2,3-dichloroquinoxaline 276.92 g/mol Br (6); Cl (2,3) Reactive at position 7 for further halogenation Intermediate in drug discovery
2,3-Dichloro-6-methoxyquinoxaline 229.07 g/mol Cl (2,3); OMe (6) Reduced electrophilicity; planar crystal structure Material science

Key Research Findings

Reactivity Hierarchy: In 6-bromo-2,3-dichloroquinoxaline, the 3-Cl is more reactive than 2-Cl due to the electron-withdrawing (-R) effect of bromine at position 2. This trend likely extends to this compound, where 3-Cl substitution dominates in reactions with nucleophiles like hydrazine .

Macrocycle Formation : The dibromo-diphenyl analog forms 12-membered macrocycles via Pd-catalyzed diamination, whereas the dichloro derivative is less effective due to weaker activation of the aromatic ring .

Biological Activity: Halogenated quinoxalines, including 6-bromo-2,3-dichloroquinoxaline, exhibit antimicrobial properties, though the dibromo-dichloro variant’s bioactivity remains understudied .

Q & A

Q. What structural features of 6,7-dibromo-2,3-dichloroquinoxaline dictate its reactivity in synthetic chemistry?

The compound features bromine (Br) at positions 6 and 7 and chlorine (Cl) at positions 2 and 3 on the quinoxaline core. These electron-withdrawing halogens increase the difficulty of electrophilic substitution but enhance potential for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Steric hindrance from the halogen arrangement may also influence regioselectivity in further functionalization .

Q. What synthetic methodologies are employed for preparing this compound?

Halogenation of precursor quinoxalines is a common approach. For example, sequential bromination and chlorination of dihydroquinoxaline derivatives using reagents like N-bromosuccinimide (NBS) or Cl₂ gas under controlled conditions (e.g., low temperatures, FeCl₃ catalysis). Solvent selection (e.g., DCM for solubility, DMF for polar reactions) and stoichiometric optimization of halogenating agents are critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves molecular geometry and halogen positioning (orthorhombic crystal systems are typical for quinoxalines) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (356.83 g/mol) and isotopic patterns from Br/Cl .
  • Multinuclear NMR : ¹H/¹³C NMR identifies substituent effects, while 2D techniques (COSY, HSQC) resolve coupling interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of halogenated quinoxalines like this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models correlate experimental parameters (temperature, solvent polarity) with yields. The ICReDD framework integrates computational reaction path searches with experimental feedback loops to narrow optimal conditions, reducing trial-and-error approaches .

Q. How can contradictory data in spectroscopic vs. crystallographic analyses be resolved?

Discrepancies between solution (NMR) and solid-state (XRD) data may arise from dynamic effects (e.g., conformational flexibility). Strategies include:

  • Variable-temperature NMR to probe dynamic processes.
  • Comparing XRD bond lengths/angles with DFT-optimized structures.
  • Validating via heteronuclear coupling constants (e.g., ¹H-¹³C HMBC) .

Q. What experimental design strategies minimize trial-and-error in halogenation reactions?

Factorial design (e.g., 2³ factorial experiments) tests variables like temperature, catalyst loading, and stoichiometry. Response surface methodology (RSM) identifies optimal conditions. For example, a 3-factor design could maximize dibromination efficiency by varying Br₂ equivalents, reaction time, and solvent polarity .

Q. How does the halogen substitution pattern influence its potential as a ligand in coordination chemistry?

Br and Cl atoms act as potential donor sites for transition metals. Comparative studies with analogs (e.g., 6,7-dichloro-2,3-bis(pyridinyl)quinoxaline) show that halogen position affects metal-ligand bond strength and complex geometry. Titration experiments (UV-Vis, isothermal calorimetry) quantify binding constants with metals like Ag(I) or Cu(II) .

Methodological Considerations

  • Synthetic Optimization : Use ICReDD’s hybrid computational-experimental workflow to iteratively refine halogenation conditions .
  • Data Validation : Cross-validate NMR/XRD results with computational models to resolve structural ambiguities .
  • Biological Activity Screening : Adapt antimicrobial assays from related quinoxalines (e.g., agar diffusion tests against Gram-positive bacteria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.